molecular formula C8H12N2OS B6582101 1-Ethyl-3-(thiophen-3-ylmethyl)urea CAS No. 34843-85-1

1-Ethyl-3-(thiophen-3-ylmethyl)urea

Cat. No.: B6582101
CAS No.: 34843-85-1
M. Wt: 184.26 g/mol
InChI Key: HTMOHHJQGXFRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(thiophen-3-ylmethyl)urea is a urea derivative featuring a thiophene ring attached via a methylene group to the urea backbone. Urea compounds are widely studied for their dynamic covalent bonding properties, pharmaceutical relevance, and applications in polymer chemistry. The thiophene moiety introduces sulfur-based aromaticity, which may influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

1-ethyl-3-(thiophen-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-9-8(11)10-5-7-3-4-12-6-7/h3-4,6H,2,5H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMOHHJQGXFRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(thiophen-3-ylmethyl)urea can be achieved through several methods. One common approach involves the reaction of thiophen-3-ylmethylamine with ethyl isocyanate under mild conditions. The reaction typically proceeds in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(thiophen-3-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-Ethyl-3-(thiophen-3-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Group Analysis

The substituent on the urea backbone critically determines the compound’s properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent Key Structural Features Potential Applications
1-Ethyl-3-(thiophen-3-ylmethyl)urea Thiophen-3-ylmethyl Aromatic sulfur ring, methylene linker Pharmaceuticals, polymers
1-Ethyl-3-(4-methylphenethyl)urea 4-Methylphenethyl Phenyl ring with methyl group Self-healing polymers
1-Ethyl-3-(5-methylisoxazol-3-yl)urea 5-Methylisoxazol-3-yl Heterocyclic isoxazole ring Fragment-based drug discovery
1-Ethyl-3-(5-nitro-2-thiazolyl)urea 5-Nitro-2-thiazolyl Nitro-thiazole group Phytocides, herbicides
  • Thiophene vs. Phenyl/Isoxazole/Thiazole : The thiophene’s sulfur atom enhances lipophilicity and may improve membrane permeability in drug design. In contrast, the nitro-thiazole group in 1-Ethyl-3-(5-nitro-2-thiazolyl)urea introduces polarity and redox activity, correlating with phytocidal properties .

Physical and Chemical Properties

Table 3: Thermal and Spectral Properties
Compound Name Melting Point (°C) NMR Characteristics (Urea Bond) Stability Notes
1-Ethyl-3-(4-methylphenethyl)urea Not reported δ 5.87 ppm (urea NH) Stable in dynamic polymer networks
1-Ethyl-3-(5-nitro-2-thiazolyl)urea 228 (decomposition) Not reported Thermally unstable above 228°C
  • NMR Insights : The urea NH proton in 1-Ethyl-3-(4-methylphenethyl)urea resonates at 5.87 ppm, a benchmark for confirming urea bond formation . Comparable shifts in the thiophene analog could indicate electronic effects from the sulfur atom.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.